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Introduction

AT7519 Hydrochloride is a novel, small-molecule inhibitor of multiple cyclin-dependent
kinases (CDKs) that has undergone extensive preclinical evaluation and has been advanced
into clinical trials.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making
CDKs attractive therapeutic targets for oncology.[3][4][5] AT7519 was developed to target
several members of the CDK family, thereby disrupting cell cycle progression, inhibiting
transcription, and inducing apoptosis in malignant cells.[4][6][7] This document provides a
comprehensive overview of the preclinical data for AT7519, detailing its mechanism of action, in
vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in both cell
cycle control and transcriptional regulation.[7][8][9] Its primary targets include CDK1, CDK2,
CDK4, CDK5, CDK6, and CDK®9.[4][7][10] The compound also shows inhibitory activity against
Glycogen Synthase Kinase 3 beta (GSK-3p3).[4][7][8]

The inhibition of these kinases by AT7519 leads to several key downstream anti-tumor effects:

¢ Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4/6, AT7519 blocks cell cycle
progression at the G1/S and G2/M phases.[1][7][11] This is evidenced by the reduced
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phosphorylation of CDK substrates such as Retinoblastoma protein (Rb) and Nucleophosmin
(NPM).[1][12]

Transcriptional Inhibition: AT7519 potently inhibits CDK9, a component of the positive
transcription elongation factor b (P-TEFb).[1][6][7] This leads to decreased phosphorylation
of the C-terminal domain (CTD) of RNA Polymerase Il (RNA Pol Il), resulting in the inhibition
of transcription.[1][4][6][7] This effect preferentially impacts the expression of proteins with
short half-lives, including key survival factors like Mcl-1 and XIAP.[4][6]

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition
culminate in the induction of programmed cell death.[3][4] AT7519 has been shown to induce
apoptosis through the cleavage of caspase-3 and PARP.[13][14] In some cancer types, such
as glioblastoma, AT7519 also induces pyroptosis via caspase-3-mediated cleavage of
gasdermin E (GSDME).[11][15]

GSK-3[ Activation: AT7519 treatment leads to the dephosphorylation (activation) of GSK-3[3,
a mechanism that contributes to its pro-apoptotic effects independently of transcriptional
inhibition.[4][5]
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Caption: The multi-targeted mechanism of action of AT7519.

Data Presentation: Quantitative Preclinical Data
In Vitro Kinase Inhibitory Activity

AT7519 demonstrates potent inhibitory activity against a range of cyclin-dependent kinases in

cell-free biochemical assays.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519
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Kinase Target IC50 (nmol/L) Reference
CDK1/Cyclin B 210 [71[10]
CDK2/Cyclin A 47 [71[10]
CDK4/Cyclin D1 100 [7][10]
CDK5/p35 13 [7][10]
CDK®6/Cyclin D3 170 [7][10]
CDK9/Cyclin T1 <10 [7][10]

| GSK-3B | 89 |[7][8][9] |

In Vitro Antiproliferative Activity

AT7519 exhibits potent antiproliferative and cytotoxic effects across a broad panel of human

cancer cell lines.

Table 2: Antiproliferative Activity of AT7519 in Human Cancer Cell Lines
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Exposure Time

Cell Line Cancer Type IC50 (uM) (h) Reference
Colon

HCT116 . 0.082 72 [8]
Carcinoma

HT29 Colon Carcinoma  0.28 72 [3]

SW620 Colon Carcinoma  0.94 72 [819]
Breast

MCF-7 ) 0.04 72 [8][9]
Adenocarcinoma
Ovarian

A2780 _ 0.35 72 [8]
Carcinoma

U87MG Glioblastoma 0.22 48 [11]

U251 Glioblastoma 0.25 48 [11]
Multiple

MM.1S 0.5 48 [4]18]1
Myeloma
Multiple

U266 0.5 48 [4]18]
Myeloma
Acute Myeloid ~0.4 (Effective

HL60 _ [6]
Leukemia Conc.)
Neuroblastoma N

IMR-32 0.14 (LC50) Not Specified [12]

(MYCN-amp)

| SK-N-AS | Neuroblastoma (MYCN non-amp) | 0.81 (LC50) | Not Specified |[12] |

Note: IC50 values can vary based on the specific assay conditions (e.g., MTT, Alamar Blue)

and exposure duration.

In Vivo Efficacy in Xenograft Models

AT7519 has demonstrated significant anti-tumor activity in various mouse xenograft models.

Table 3: Summary of In Vivo Preclinical Studies of AT7519
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Cancer Model Dosing Regimen Key Outcomes Reference
HCT116 & HT29 9.1 mglkg, twice Caused tumor 2181
Colon Xenograft daily (i.p.) regression.
) ) Optimal efficacy;
HL60 Leukemia 15 mg/kg, once daily
) reduced Mcl-1 levels [6]
Xenograft (i.p.) )
in tumors.
Inhibited tumor
growth, prolonged
15 mg/kg (schedule ) )
Human MM Xenograft . median survival (40 vs  [4][14]
not specified) ]
27.5 days), increased
caspase-3 activation.
Glioblastoma
Xenograft - Significantly reduced
Not specified [11][15]
(Subcutaneous & tumor volume.
Intracranial)
~ Almost complete
MY CN-amplified
10-15 mg/kg/day for 5 blockage of tumor
Neuroblastoma [12]

Xenograft (AMC711T)

days (i.p.)

growth; reduced p-Rb
and p-NPM levels.

| Th-MYCN Transgenic Mouse | 15 mg/kg/day | Improved survival and significant tumor

regression (86% reduction at day 7). |[12] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice provide insight into the drug's distribution and clearance.

Table 4: Summary of Preclinical Pharmacokinetic Parameters of AT7519 in Mice
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Parameter Value Dosing Model Reference
Plasma . .
55 mL/minl/kg Not Specified Mouse [1]
Clearance
Bioavailability HCT116
) ~100% 5 mg/kg [12]
@i.p.) Xenograft
) Neuroblastoma
Plasma Cmax 1886 ng/mL 5 mg/kg (i.p.) [12]
Xenograft
) Neuroblastoma
Plasma t1/2 1.6h 5 mg/kg (i.p.) [12]

Xenograft

| Protein Binding (Mouse Plasma) | 42% | 1 pg/mL | In Vitro |[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
Below are representative protocols for key experiments used to evaluate AT7519.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

o Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000
cells/well) and allow them to adhere overnight.

o Compound Treatment: Treat cells with increasing concentrations of AT7519 (e.g., 0-4 uM) for
specified durations (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours at 37°C.

e Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO or
isopropanol with HCI) to dissolve the formazan crystals.
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« Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

* Analysis: Calculate cell viability as a percentage of the vehicle control and determine the

IC50 value using non-linear regression analysis.

Select Cancer Cell Lines

Plate cells in 96-well plates

Y

Treat with AT7519 (Dose-Response)

e _Cellular Assays. .
Proliferation Assay Cell Cycle Analysis Apoptosis Assay Western Blot
(e.g., MTT, Alamar Blue) (PI Staining, Flow Cytometry) (Annexin V/PI, Caspase) (p-Rb, p-RNA Pol Il, PARP)

Data Analysis

(IC50, % Apoptosis, Protein Levels)

Click to download full resolution via product page

Caption: General experimental workflow for in vitro evaluation of AT7519.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

¢ Cell Culture and Treatment: Culture cells (e.g., MM.1S) and treat with AT7519 (e.g., 0.5 uM)

or vehicle for various time points (e.g., 6, 12, 24 hours).[4]
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e Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

» Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing
gently. Store at -20°C for at least 2 hours.

» Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution
containing Propidium lodide (PI) and RNase A.

¢ Incubation: Incubate in the dark at room temperature for 30 minutes.

o Data Acquisition: Analyze the samples using a flow cytometer, collecting DNA content data
for at least 10,000 events.

e Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells
in the Sub-G1, GO/G1, S, and G2/M phases.[4]

Western Blotting for Pharmacodynamic Markers

This technique is used to detect changes in protein expression and phosphorylation.

» Protein Extraction: Treat cells (e.g., HCT116) with AT7519, then lyse them in RIPA buffer
containing protease and phosphatase inhibitors.

e Quantification: Determine protein concentration using a BCA or Bradford assay.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 pg) on a polyacrylamide gel.
o Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., p-Rb (T821), p-RNA Pol Il (Ser2), total Rb, actin) overnight at 4°C.[1][13]

o Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.
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o Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and
image the blot.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of AT7519 in a living organism.

o Cell Preparation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase
and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.[16]

e Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into
the flank of immunocompromised mice (e.g., nude or SCID mice).[4][16]

e Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach
a specified volume (e.g., 100-200 mms3), randomize mice into treatment and control groups.
[17]

e Drug Formulation and Administration: Formulate AT7519 in a suitable vehicle (e.g., saline).
[12] Administer the drug via the desired route (e.g., intraperitoneal injection) according to the
planned schedule (e.g., 15 mg/kg daily).[6][8] The control group receives the vehicle only.

» Efficacy Assessment: Monitor tumor volume and mouse body weight regularly (e.g., 2-3
times per week).[17] Tumor volume can be calculated using the formula: (Length x Width?2)/2.

e Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be
excised for analysis of biomarkers (e.g., p-Rb, caspase-3 cleavage) by
immunohistochemistry or Western blot to confirm target engagement.[4][12]

e Survival Analysis: For survival studies, monitor mice until a predetermined endpoint (e.g.,
tumor volume limit, clinical signs) and analyze survival data using Kaplan-Meier curves.[4]
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Caption: Standard workflow for an in vivo subcutaneous xenogratft study.
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Conclusion

The preclinical data for AT7519 Hydrochloride robustly demonstrate its potential as an anti-
cancer agent. Its mechanism as a multi-CDK inhibitor translates into potent in vitro
antiproliferative activity across a wide range of hematological and solid tumor cell lines.[1][4][7]
This in vitro efficacy is confirmed in multiple in vivo xenograft models, where AT7519 treatment
leads to significant tumor growth inhibition, and in some cases, tumor regression and
prolonged survival.[3][4][11] The well-characterized pharmacodynamic markers, such as
reduced phosphorylation of Rb and RNA Pol Il, provide clear evidence of target engagement in
vivo.[1][12] These comprehensive preclinical findings have provided a strong rationale for the
ongoing clinical evaluation of AT7519 in patients with advanced cancers.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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